molecular formula C7H15N2+ B14039025 Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- CAS No. 38571-88-9

Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-

Cat. No.: B14039025
CAS No.: 38571-88-9
M. Wt: 127.21 g/mol
InChI Key: KLWCGYWAYQPVBC-UHFFFAOYSA-N
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Description

Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- is a quaternary ammonium cation characterized by a conjugated propenylidene backbone substituted with dimethylamino groups. Its IUPAC name reflects the methanaminium core (CH3NH3+) modified by a propenylidene chain (CH2=CH–CH–) and dimethylamino (–N(CH3)2) substituents at specific positions. This compound is structurally related to trimethinium salts, which are pivotal in synthesizing dyes, polymers, and coordination complexes due to their electron-deficient nature and ability to stabilize charges .

Key structural features include:

  • A positively charged nitrogen atom in the methanaminium core.
  • A conjugated propenylidene system enabling resonance stabilization.
  • Two dimethylamino groups contributing to electron density and steric effects.

Properties

CAS No.

38571-88-9

Molecular Formula

C7H15N2+

Molecular Weight

127.21 g/mol

IUPAC Name

3-(dimethylamino)prop-2-enylidene-dimethylazanium

InChI

InChI=1S/C7H15N2/c1-8(2)6-5-7-9(3)4/h5-7H,1-4H3/q+1

InChI Key

KLWCGYWAYQPVBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=[N+](C)C

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis via Dimethylamine and Propenylidene Derivatives

The predominant synthetic approach involves the nucleophilic reaction of dimethylamine with propenylidene derivatives under controlled conditions. A representative laboratory procedure includes:

  • Reagents: Dimethylamine, chloroacetyl chloride, dimethylformamide (DMF) as solvent.
  • Conditions: The reaction mixture is heated to 65–70°C to promote complete conversion.
  • Mechanism: Chloroacetyl chloride reacts with DMF to form an intermediate, which then undergoes substitution by dimethylamine, yielding the methanaminium salt.

This method is typically conducted in a three-necked flask under nitrogen atmosphere to avoid moisture and impurities, ensuring high purity of the product.

Industrial-Scale Production

Industrial synthesis mirrors the laboratory method but incorporates process optimizations:

  • Continuous Flow Reactors: Enhances control over reaction parameters, improving yield and safety.
  • Purification: Advanced crystallization and distillation techniques are employed to achieve high purity.
  • Optimization: Reaction times, temperature profiles, and reagent stoichiometry are finely tuned to maximize output.

Synthesis of Related Trimethinium Salts (Analogous Compounds)

Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- shares synthetic similarities with 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, a related compound used in pharmaceutical syntheses:

Step Description Conditions/Notes
1 Reaction of dimethylformamide (DMF) with chloroacetyl chloride 50°C to 70°C, formation of yellow solution
2 Addition of phosphorus oxychloride (POCl3) Slow addition, maintain 70°C for 3 hours
3 Formation of sodium hexafluorophosphate Via neutralization of hexafluorophosphoric acid with sodium hydroxide
4 Final product isolation Filtration, washing, and drying under inert atmosphere

This multi-step process highlights the complexity and precision required in preparing such quaternary ammonium salts.

Reaction Mechanisms and Chemical Transformations

Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- undergoes various chemical reactions, which influence its preparation and subsequent applications:

Reaction Type Reagents Conditions Products
Oxidation Hydrogen peroxide, potassium permanganate Aqueous or organic solvents Corresponding oxides
Reduction Sodium borohydride, lithium aluminum hydride Anhydrous conditions Amines, alcohols
Nucleophilic Substitution Halides, amines, thiols Polar solvents like DMF or DMSO Substituted derivatives

These reactions demonstrate the compound’s versatility and the need to control reaction conditions during synthesis to avoid undesired side products.

Detailed Example: Preparation via Chloroacetyl Chloride and Dimethylformamide

A representative detailed procedure is as follows:

Step Procedure Details
1 Charge DMF (60 mL) into a 250-mL three-neck flask Stir bar, nitrogen atmosphere
2 Add chloroacetyl chloride (14.13 g, 0.125 mol) dropwise at 50°C Over 5 minutes
3 Heat mixture to 65–70°C Formation of yellow clear solution
4 Add phosphorus oxychloride (19.20 g) slowly Maintain 70°C for 3 hours, deep red solution forms
5 Prepare sodium hexafluorophosphate separately Neutralize hexafluorophosphoric acid with NaOH
6 Combine and isolate product Filtration, washing, drying under inert conditions

This method yields the methanaminium salt with high purity and reproducibility.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield/Purity Notes
Dimethylamine + Chloroacetyl chloride in DMF Dimethylamine, chloroacetyl chloride, DMF 65–70°C, inert atmosphere High purity, variable yield Common laboratory and industrial method
Multi-step with POCl3 and hexafluorophosphoric acid DMF, chloroacetyl chloride, POCl3, HFP acid 50–70°C, 3 hours heating High purity, controlled Used for hexafluorophosphate salts
Substitution with 3-chloro-1,2-propanediol Dimethylamine, sodium methoxide, methanol/water 25°C to reflux, 4–6 hours total ~80% yield, 99.5% purity For related amino alcohols

Chemical Reactions Analysis

Types of Reactions

Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are often conducted in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives with varying functional groups .

Scientific Research Applications

Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, involves its interaction with various molecular targets and pathways. The dimethylamino group provides pH responsiveness and hydrophilicity, allowing the compound to interact with biological membranes and proteins. This interaction can lead to changes in cellular functions and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CAS: 249561-98-6) shares the same backbone but includes a chlorine substituent at the 2-position of the propenylidene chain. This modification introduces electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic substitution reactions. Synthesis yields vary with substituents; for example, chloro derivatives achieve 78% yield, while trifluoromethyl (CF3) analogs (e.g., N-[3-(dimethylamino)-2-(trifluoromethyl)-2-propenylidene]-N-methyl-methanaminium chloride, CAS: 176214-18-9) yield 68% due to steric hindrance .

Aromatic Substituted Derivatives

Malondialdehyde dianiline hydrochloride (CAS: 50328-50-2) replaces dimethylamino groups with phenyl substituents, forming a bis(aniline) structure. This compound exhibits distinct electronic properties, as aromatic rings provide resonance stabilization but reduce solubility in polar solvents. Its applications include use as a crosslinking agent in polymer chemistry .

Ester-Functionalized Analogues

Ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate hydrochloride (CAS: 131911-15-4) incorporates an ester group, enabling reactivity toward hydrolysis and nucleophilic attack. The ester functionality broadens its utility in metal-catalyzed C–H functionalization reactions, where the dimethylamino group acts as a directing ligand .

Polymeric and Coordination Precursors

Compounds like 3-chloro-N-phenyl-phthalimide (Rev. Colomb. Cienc. Quím. Farm., 2016) are structurally distinct (phthalimide core) but share applications in polymer synthesis. Unlike methanaminium salts, phthalimides are neutral monomers but similarly contribute to high-performance polyimides via condensation reactions .

Comparative Data Table

Compound Name (CAS) Substituents/Modifications Molecular Formula Key Properties/Applications References
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- Base structure (no halogens) C7H14N3+ Polymer precursors, charge stabilization
2-Chloro derivative (249561-98-6) Cl at 2-position C7H13ClN3+ Enhanced electrophilicity, 78% yield
Trifluoromethyl derivative (176214-18-9) CF3 at 2-position C8H13F3N3+ Steric hindrance, 68% yield
Malondialdehyde dianiline HCl (50328-50-2) Phenyl groups C15H15ClN2 Crosslinking agent, low solubility
Ethyl ester derivative (131911-15-4) Ester group C9H17ClN2O2 Metal coordination, hydrolysis-prone

Biological Activity

Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, commonly referred to as a vinamidinium salt, is an important compound in organic synthesis and pharmaceutical applications. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds, including selective COX-2 inhibitors like etoricoxib. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₄ClF₆N₂P
  • Molecular Weight : 306.62 g/mol
  • CAS Number : 249561-98-6

Methanaminium compounds generally exhibit their biological activity through several mechanisms:

  • Enzyme Inhibition : The compound acts as a precursor to selective COX-2 inhibitors, which are used in the treatment of inflammation and pain.
  • Substitution Reactions : Due to the presence of the chloro group, it can participate in nucleophilic substitution reactions, making it versatile in synthetic chemistry.

Biological Activity Overview

The biological activity of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- can be summarized in the following table:

Activity Type Description
Cytotoxicity Exhibits moderate cytotoxic effects on certain cancer cell lines, indicating potential for anticancer applications.
Enzyme Inhibition Functions as an inhibitor for cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
Antimicrobial Preliminary studies suggest antimicrobial properties against specific bacterial strains.
Safety Profile Classified as harmful if swallowed (H302) and may cause skin sensitization (H317) according to safety data sheets.

Case Studies and Research Findings

  • Synthesis and Application in Pharmaceuticals :
    • A study demonstrated that Methanaminium derivatives are crucial in synthesizing etoricoxib, a selective COX-2 inhibitor used for pain relief in osteoarthritis and rheumatoid arthritis patients .
  • Cytotoxicity Studies :
    • Research conducted on various cell lines indicated that Methanaminium compounds exhibit cytotoxic effects comparable to other known anticancer agents. The IC50 values were determined through MTT assays, showing promising results for further development .
  • Antimicrobial Activity :
    • A recent investigation into the antimicrobial properties revealed that Methanaminium compounds have inhibitory effects against Gram-positive bacteria, suggesting their potential use as antimicrobial agents .

Safety and Toxicological Information

The safety profile of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- indicates several hazards:

  • Acute Toxicity : Classified under acute toxicity category 4 (H302).
  • Skin Sensitization : May cause allergic skin reactions (H317).
  • Eye Irritation : Classified as a serious eye irritant (H319).

Q & A

Q. What are the established synthetic routes for Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-?

Methodological Answer: Synthesis typically involves alkylation and condensation steps. For example, alkylation of intermediates like N-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl acetamide with ethyl bromide in the presence of organic solvents (e.g., DMF) and bases (e.g., K₂CO₃) can form key precursors. Subsequent condensation with heterocyclic amines (e.g., 3-amino-4-cyanopyrazole) in acidic media (e.g., HClO₄/H₂O) yields the target compound .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon hybridization (e.g., conjugated enamine systems).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₉H₁₇N₃⁺).
  • X-ray Crystallography : For resolving tautomeric equilibria (e.g., enamine vs. imine forms) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature Sensitivity : Long-term storage at 4°C in inert atmospheres (Ar/N₂) to prevent oxidation.
  • pH Dependency : Avoid strongly acidic/basic conditions due to hydrolysis risks (e.g., cleavage of the propenylidene moiety) .

Advanced Research Questions

Q. What mechanistic role does the dimethylamino group play in the compound’s electronic structure?

Methodological Answer: The dimethylamino group acts as an electron donor, stabilizing the conjugated enamine system via resonance. Computational studies (DFT/B3LYP) can quantify charge distribution and frontier molecular orbitals (HOMO/LUMO), revealing enhanced electrophilicity at the propenylidene carbon .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding with MAO-B (PDB ID: 1GOS), comparing affinity to known inhibitors (e.g., N-(E)-methyl-N-[(E)-2-propenylidene] methanaminium) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How should researchers address contradictions in reported spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with theoretical spectra (Gaussian 16) and reference databases (NIST Chemistry WebBook) .
  • Replicate Conditions : Ensure identical solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and temperatures to minimize solvent-shift artifacts .

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